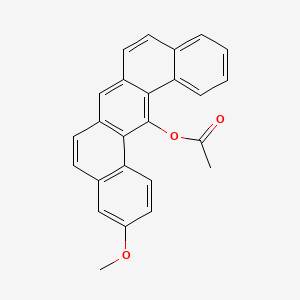
Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their complex structures consisting of multiple fused benzene rings. This compound is a derivative of dibenz(a,j)anthracene, which is formed during the incomplete combustion of organic matter .
Preparation Methods
The synthesis of dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate typically involves several steps. One common method starts with the preparation of dibenz(a,j)anthracene, which can be synthesized from cyclohexa-2,5-diene-1-carboxylic acids through sequential C−H olefination, cycloaddition, and decarboxylative aromatization
Chemical Reactions Analysis
Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its biological activity helps in understanding the effects of PAHs on living organisms.
Medicine: It is investigated for its potential carcinogenic properties and its role in cancer research.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate involves its metabolic conversion to reactive intermediates, such as diol epoxides. These intermediates can interact with DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Dibenz(a,j)anthracen-14-ol, 3-methoxy-, acetate is similar to other PAHs, such as benzo[a]pyrene and chrysene. its unique structure, with the specific placement of the methoxy and acetate groups, gives it distinct chemical and biological properties.
Similar compounds include:
- Benzo[a]pyrene
- Chrysene
- Dibenz[a,h]anthracene
Properties
CAS No. |
114326-28-2 |
|---|---|
Molecular Formula |
C25H18O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(7-methoxy-2-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaenyl) acetate |
InChI |
InChI=1S/C25H18O3/c1-15(26)28-25-23-18(9-7-16-5-3-4-6-21(16)23)13-19-10-8-17-14-20(27-2)11-12-22(17)24(19)25/h3-14H,1-2H3 |
InChI Key |
VGZNDHCASNIUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1C4=C(C=C3)C=C(C=C4)OC)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















